

Introduction: The Significance of 4-Chloro-1H-indazole-3-carbaldehyde

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Compound of Interest

Compound Name: 4-Chloro-1H-indazole-3-carbaldehyde

Cat. No.: B022588

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4-Chloro-1H-indazole-3-carbaldehyde, with the chemical formula $C_8H_5ClN_2O$ and a molecular weight of 180.59 g/mol, is a heterocyclic compound of significant interest in medicinal chemistry.[1][2] The indazole core is a key pharmacophore found in a variety of therapeutic agents, and the specific substitution pattern of this molecule makes it a valuable intermediate for the synthesis of novel drug candidates.[3][4] Accurate and comprehensive spectroscopic characterization is paramount to confirm its identity, purity, and structure, which are critical for its application in research and development.

This guide will walk you through the process of acquiring and interpreting the key spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Molecular Skeleton

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution.[5] It provides detailed information about the chemical environment of individual atoms, allowing for the precise mapping of the molecular structure. For **4-Chloro-1H-indazole-3-carbaldehyde**, both 1H and ^{13}C NMR are essential.

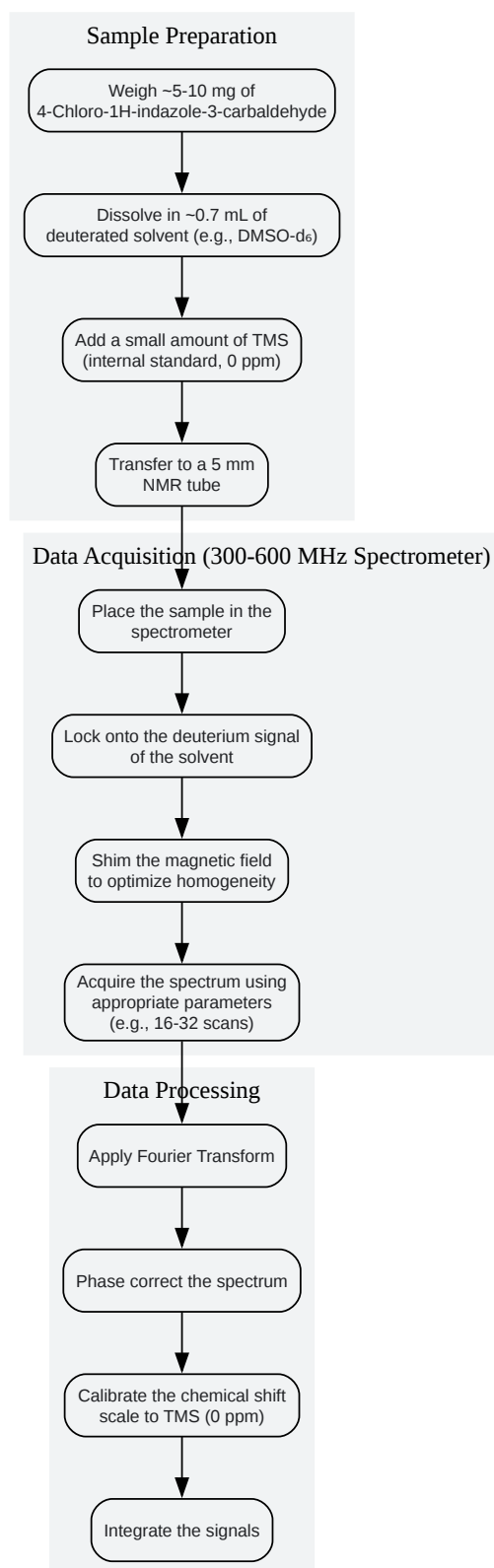
1H NMR Spectroscopy: A Proton's Perspective

Principle: 1H NMR spectroscopy provides information on the number of different types of protons, their chemical environment, their relative numbers, and their proximity to other

protons.

Experimental Protocol:

A standardized protocol for acquiring a high-quality ^1H NMR spectrum is crucial for reproducibility.



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Caption: Workflow for ^1H NMR Spectroscopy.

Predicted ^1H NMR Spectrum and Interpretation:

Based on the analysis of similar substituted indazoles and aromatic aldehydes, the following ^1H NMR spectral features are predicted for **4-Chloro-1H-indazole-3-carbaldehyde** in $\text{DMSO-}d_6$.

[6][7]

Predicted Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment	Rationale
~13.9	Broad Singlet	1H	N-H	The acidic proton on the indazole nitrogen is typically broad and downfield.[6]
~10.2	Singlet	1H	CHO	Aldehyde protons are highly deshielded and appear as singlets.[7]
~8.1	Doublet	1H	H-7	Protons ortho to the indazole nitrogen are deshielded.
~7.7	Doublet	1H	H-5	Aromatic proton influenced by the adjacent chloro group.
~7.4	Triplet	1H	H-6	Aromatic proton coupled to H-5 and H-7.

 ^{13}C NMR Spectroscopy: The Carbon Framework

Principle: ^{13}C NMR spectroscopy provides information about the number of non-equivalent carbon atoms and their chemical environments.

Experimental Protocol:

The sample preparation is the same as for ^1H NMR. The data acquisition parameters are adjusted for the lower sensitivity of the ^{13}C nucleus, typically requiring more scans.

Predicted ^{13}C NMR Spectrum and Interpretation:

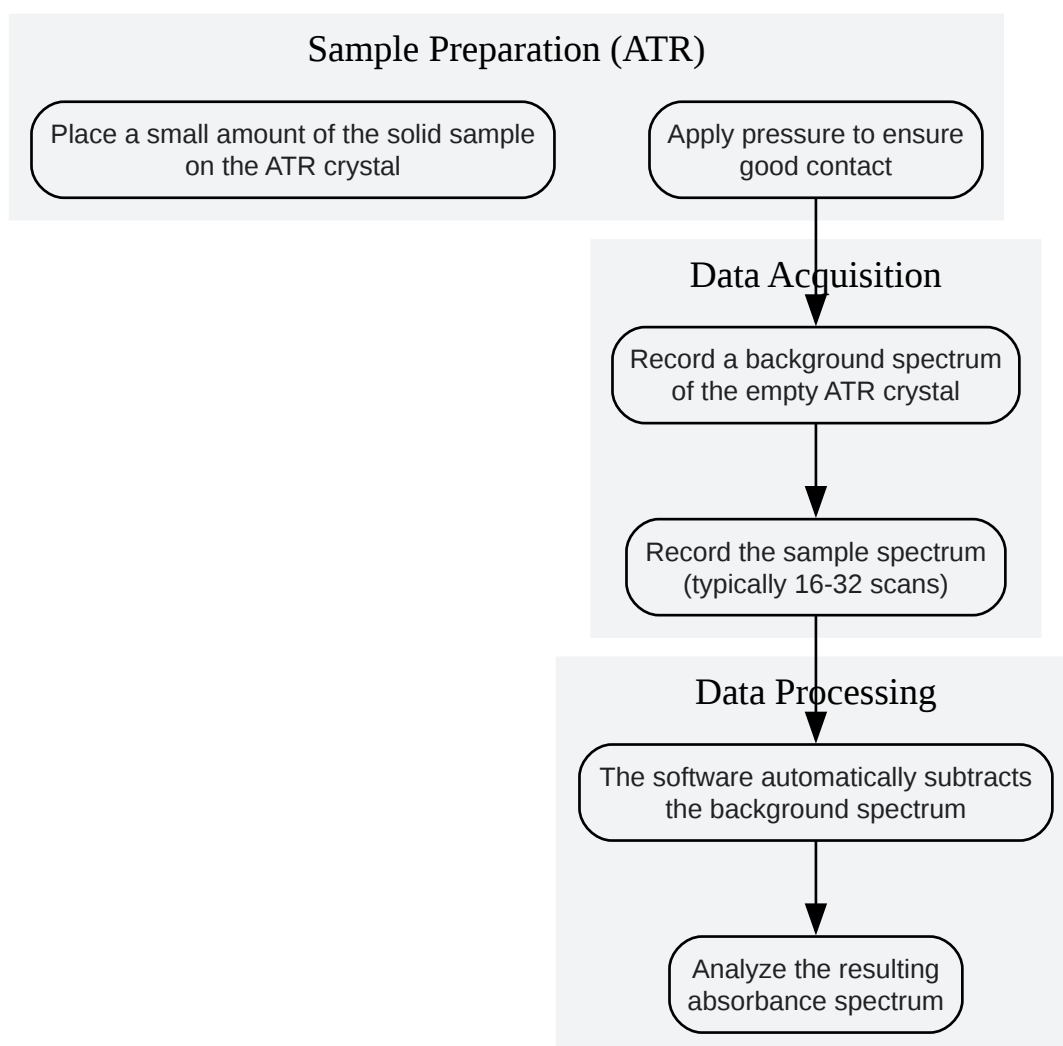
The predicted ^{13}C NMR chemical shifts are based on data from related heterocyclic compounds.^{[7][8][9]}

Predicted Chemical Shift (δ , ppm)	Assignment	Rationale
~187	C=O	The aldehyde carbonyl carbon is significantly deshielded. ^[7]
~144	C-3	The carbon atom attached to the aldehyde group.
~141	C-7a	The carbon at the fusion of the two rings.
~129	C-4	The carbon atom bonded to the chlorine atom.
~127	C-6	Aromatic carbon.
~123	C-5	Aromatic carbon.
~121	C-3a	The other carbon at the ring fusion.
~113	C-7	Aromatic carbon.

Infrared (IR) Spectroscopy: Identifying Functional Groups

Principle: IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds.^[5] This technique is excellent for identifying the presence of specific functional groups.

Experimental Protocol:



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Caption: Workflow for ATR-IR Spectroscopy.

Predicted IR Spectrum and Interpretation:

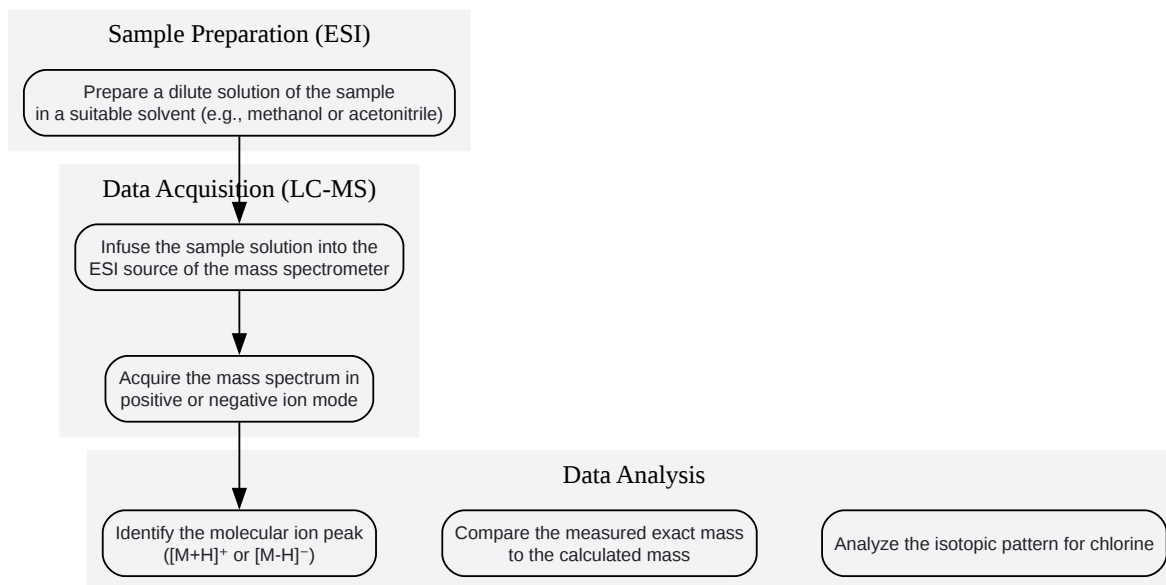
The predicted IR absorption bands are based on characteristic frequencies for similar functional groups.^{[7][10]}

Predicted Wavenumber (cm ⁻¹)	Vibration	Functional Group
3300-3100	N-H stretch	Indazole N-H
3100-3000	C-H stretch	Aromatic C-H
2850-2750	C-H stretch	Aldehyde C-H
~1670	C=O stretch	Aldehyde C=O
1620-1450	C=C stretch	Aromatic C=C
~1100	C-Cl stretch	Aryl-Cl

Mass Spectrometry (MS): Determining Molecular Weight and Formula

Principle: Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio.^[5] High-resolution mass spectrometry (HRMS) can provide the exact mass of a molecule, which allows for the determination of its elemental composition.

Experimental Protocol:



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Caption: Workflow for ESI-MS Analysis.

Predicted Mass Spectrum and Interpretation:

- **Molecular Ion:** The molecular formula is $C_8H_5ClN_2O$. The monoisotopic mass is 180.0090 Da.[\[11\]](#)
- **Expected Ions:** In positive ion mode ESI-MS, the most abundant ion is expected to be the protonated molecule, $[M+H]^+$, with an m/z of approximately 181.0163.[\[11\]](#)
- **Isotopic Pattern:** A key feature will be the isotopic pattern of chlorine. There will be two peaks for the molecular ion, one for the ^{35}Cl isotope and one for the ^{37}Cl isotope, in an approximate ratio of 3:1, separated by 2 m/z units. This provides strong evidence for the presence of a single chlorine atom in the molecule.

Conclusion

The spectroscopic characterization of **4-Chloro-1H-indazole-3-carbaldehyde** requires a multi-faceted approach, with each technique providing a unique and complementary piece of structural information. By following the detailed protocols and interpretative guidelines presented in this guide, researchers can confidently verify the structure and purity of this important synthetic intermediate. The predicted data, based on sound chemical principles and analogous compounds, provides a robust framework for the analysis of the experimentally obtained spectra.

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